Galanin (1-30) (human) is a 30-amino acid neuropeptide found in the central and peripheral nervous systems of humans. [, ] Unlike galanin in other species, which is a 29-amino acid peptide amidated at the C-terminus, human galanin is not amidated and retains the final glycine residue. [, ] This difference in structure may contribute to differences in the biological activity of human galanin compared to other species. [] Galanin (1-30) (human) exerts its effects by binding to specific G protein-coupled receptors, primarily GALR1 and GALR2. [, ] It plays a role in various physiological processes, including hormone secretion, particularly growth hormone, [, ] modulation of muscle contraction in the gastrointestinal tract, [] and regulation of food intake. []
Galanin (1-30) is a neuropeptide comprising 30 amino acids, classified as an endogenous galanin receptor agonist. This peptide plays a significant role in various physiological processes, including appetite regulation, nociception (pain perception), sleep modulation, cognition, synaptic transmission, and the release of insulin and somatostatin. It exhibits high affinity for galanin receptors, particularly galanin receptor type 1 and type 2. The biological effects of Galanin (1-30) are mediated through its interaction with G protein-coupled receptors, which are pivotal in signal transduction pathways within the body .
Galanin was first discovered in the early 1980s by Professor Viktor Mutt and colleagues at the Karolinska Institute in Stockholm. It is derived from the prepro-galanin gene, which encodes a precursor protein that undergoes post-translational modifications to yield the active peptide. Human Galanin (1-30) is primarily expressed in the central nervous system and peripheral tissues, including the gastrointestinal tract .
Galanin (1-30) belongs to a family of neuropeptides that share structural similarities and functional properties. It is categorized under neuropeptides due to its role in neurotransmission and neuromodulation. The peptide's classification is further refined into subtypes based on receptor specificity: galanin receptor type 1, galanin receptor type 2, and galanin receptor type 3. Each receptor subtype mediates distinct physiological responses to galanin .
The synthesis of Galanin (1-30) can be achieved through various chemical methods, including solid-phase peptide synthesis and liquid-phase synthesis. Solid-phase synthesis is preferred for its efficiency and ability to produce high-purity peptides.
Technical Details:
Recent advancements have introduced ligation techniques that enhance yield and purity, such as aspartic acid ligation .
Galanin (1-30) has a specific molecular structure characterized by a sequence of amino acids that contribute to its biological activity. The amino acid sequence is as follows:
Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-Asn-Gly-Leu-Thr-Ser
Galanin (1-30) participates in various biochemical reactions primarily through its interaction with specific receptors. Upon binding to galanin receptors, it activates intracellular signaling pathways involving G proteins.
Technical Details:
Galanin (1-30) exerts its effects through specific interactions with galanin receptors located throughout the central nervous system and peripheral tissues. Upon binding:
Galanin (1-30) has several scientific applications:
The human galanin gene (GAL) is located on chromosome 11q13.3-q13.5 and spans six exons, with exon 1 being non-coding and exons 2-6 encoding the functional preprogalanin precursor [10]. The promoter region contains three estrogen-responsive elements (EREs), enabling estrogen-dependent transcriptional upregulation [9]. Additional regulators include:
Table 1: Regulatory Elements in the Human GAL Gene
Regulatory Factor | Binding Site | Biological Effect |
---|---|---|
Estrogen receptor | ERE (3 sites in promoter) | Upregulation |
LIF | JAK-STAT pathway | Induction after nerve injury |
NGF | TrkA receptor | Downregulation |
Methylation enzymes | CpG islands | Silencing in cancers |
Human preprogalanin is a 123-amino-acid polypeptide comprising:
The N-terminal 1-15 residues of galanin are 100% conserved across mammals, while the C-terminus varies [4] [9]:
Table 2: Galanin Sequence Conservation
Species | Length (aa) | N-Terminal Sequence (1-15) | C-Terminal Feature |
---|---|---|---|
Human | 30 | GWTLNSAGYLLGPHA | Non-amidated Ser³⁰ |
Pig | 29 | GWTLNSAGYLLGPHA | Amidated Ala²⁹ |
Rat | 29 | GWTLNSAGYLLGPHA | Amidated Ala²⁹ |
Dog | 26 | LNSAGYLLGPHA | Truncated |
Tuna fish | 29 | GWTLNAAGYLLGPHG | Variant [4] |
Phylogenetic analysis confirms strong evolutionary pressure on the N-terminus, which harbors the receptor-binding domain [4] [10]. The C-terminal region likely protects against proteolysis but does not participate in receptor activation [9].
The human galanin(1-30) uniquely terminates in non-amidated serine (Ser³⁰), contrasting with C-terminally amidated alanine in other mammals [5]. Functional consequences include:
Table 3: Receptor Binding Affinity of Human vs. Porcine Galanin
Receptor Subtype | Human Galanin(1-30) Ki (nM) | Porcine Galanin(1-29) Ki (nM) | Primary Signaling Pathway |
---|---|---|---|
GalR1 | 0.4 | 0.23 | Inhibition of adenylate cyclase |
GalR2 | 2.3 | 0.95 | Phospholipase C activation |
GalR3 | 69 | 9.8 | K+ channel opening |
The C-terminal divergence underscores functional adaptation in humans, affecting neuromodulatory roles in cognition, seizure threshold, and neuroendocrine functions [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7